(S)-2-amino-3-cyclohexylpropanoic acid (S)-2-amino-3-cyclohexylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 27527-05-5
VCID: VC21538176
InChI: InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
SMILES: C1CCC(CC1)CC(C(=O)O)N
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

(S)-2-amino-3-cyclohexylpropanoic acid

CAS No.: 27527-05-5

Cat. No.: VC21538176

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-amino-3-cyclohexylpropanoic acid - 27527-05-5

CAS No. 27527-05-5
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name (2S)-2-amino-3-cyclohexylpropanoic acid
Standard InChI InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
Standard InChI Key ORQXBVXKBGUSBA-QMMMGPOBSA-N
Isomeric SMILES C1CCC(CC1)C[C@@H](C(=O)O)N
SMILES C1CCC(CC1)CC(C(=O)O)N
Canonical SMILES C1CCC(CC1)CC(C(=O)O)N

Chemical Identity and Structural Characteristics

Nomenclature and Identification

(S)-2-amino-3-cyclohexylpropanoic acid is identified by the CAS registry number 27527-05-5 and possesses the molecular formula C₉H₁₇NO₂. The compound belongs to a class of non-proteinogenic amino acids and features a cyclohexyl group that contributes to its distinctive stereochemical and physical properties. The compound is also known by several synonyms including L-cyclohexylalanine, H-Cha-OH, and (2S)-2-amino-3-cyclohexylpropanoic acid .

Chemical Structure and Properties

The molecular structure of (S)-2-amino-3-cyclohexylpropanoic acid consists of an amino acid backbone with a cyclohexyl ring attached through a methylene bridge. This arrangement creates a bulky hydrophobic side chain while maintaining the typical amino acid functionality with an amino group and carboxylic acid group at the alpha carbon. The molecule has a molecular weight of 171.24 g/mol and is typically found in solid form .

Table 1: Chemical Identifiers and Properties of (S)-2-amino-3-cyclohexylpropanoic acid

PropertyValue
CAS Number27527-05-5
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
IUPAC Name(2S)-2-amino-3-cyclohexylpropanoic acid
SMILESC1CCC(CC1)CC(C(=O)O)N
InChIKeyORQXBVXKBGUSBA-QMMMGPOBSA-N
Physical StateSolid

Stereochemistry

The compound possesses a stereogenic center at the alpha carbon (C-2), with the specific (S)-configuration determining its biological properties and interactions. This stereochemistry is critical for any potential biological activity as it affects the spatial arrangement of functional groups and thus the compound's interaction with biological targets.

Related Chemical Forms

Hydrate Form

(S)-2-amino-3-cyclohexylpropanoic acid is also available in its hydrate form (CAS: 307310-72-1), which has the molecular formula C₉H₁₇NO₂·H₂O or C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol . The hydrate form contains one water molecule associated with each molecule of the amino acid, which can affect its solubility, stability, and crystalline structure.

Comparison Between Anhydrous and Hydrate Forms

The hydrate form differs from the anhydrous form in several key aspects, including crystalline structure, solubility properties, and thermal stability. The presence of water molecules in the crystal lattice can influence the compound's behavior in various chemical and biological systems. The hydrate form is identified by different chemical identifiers, including its unique InChIKey (HDJQIWAIDCEDEF-QRPNPIFTSA-N) .

Synthesis and Chemical Reactivity

Chemical Reactivity

As an amino acid, (S)-2-amino-3-cyclohexylpropanoic acid exhibits reactivity typical of alpha-amino acids. The compound contains both a carboxylic acid group and a primary amine, allowing it to participate in a range of chemical transformations:

  • The carboxylic acid group can form esters, amides, and acid anhydrides

  • The primary amine can undergo acylation, alkylation, and reductive amination

  • Both functional groups allow the compound to participate in peptide bond formation, making it suitable for incorporation into peptides and peptidomimetics

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